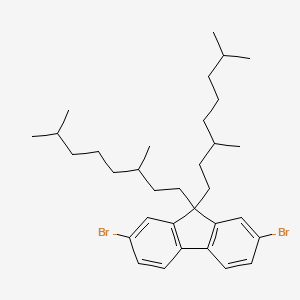
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene is an organic compound with the molecular formula C33H48Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 3,7-dimethyloctyl groups at the 9 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,7-dimethyloctyl)fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through reactions such as Suzuki coupling and Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: This reaction uses organotin compounds as reagents and is catalyzed by palladium.
Major Products Formed
The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, Suzuki coupling can yield various substituted fluorenes, which are valuable intermediates in the synthesis of conjugated polymers .
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene has several scientific research applications, including:
Organic Electronics: It is used in the synthesis of polymer semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conjugated Polymers: It is used in the preparation of conjugated polymers, which have applications in light-emitting devices, sensors, and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene in organic electronics involves its ability to facilitate charge transport. The presence of bromine atoms and alkyl groups enhances the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular structure allows for efficient π-π stacking interactions, which are crucial for charge mobility in conjugated polymers .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar in structure but with octyl groups instead of 3,7-dimethyloctyl groups.
2,7-Dibromo-9,9-dihexylfluorene: Contains hexyl groups instead of 3,7-dimethyloctyl groups.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Lacks the long alkyl chains, making it less soluble and processable.
Uniqueness
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene is unique due to the presence of 3,7-dimethyloctyl groups, which enhance its solubility and processability compared to other similar compounds. This makes it particularly valuable in the fabrication of solution-processed organic electronic devices .
Propiedades
Fórmula molecular |
C33H48Br2 |
|---|---|
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-bis(3,7-dimethyloctyl)fluorene |
InChI |
InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3 |
Clave InChI |
ZYVVOYHQVKQGEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


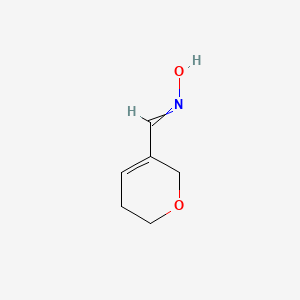
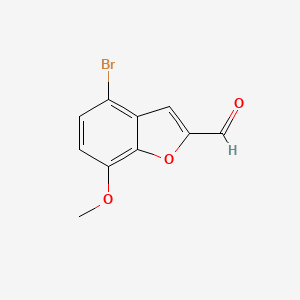

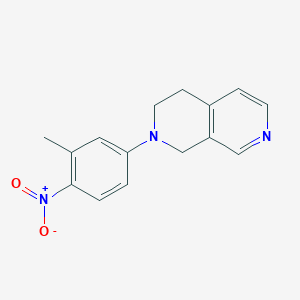
![4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine](/img/structure/B8353240.png)
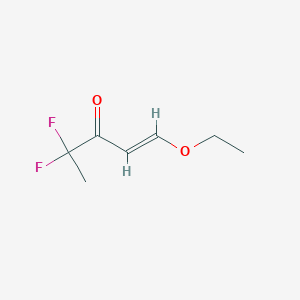
![[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetic acid](/img/structure/B8353248.png)
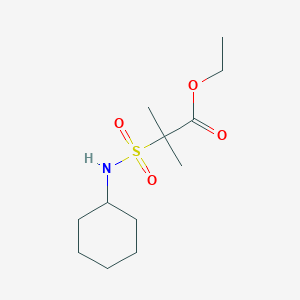

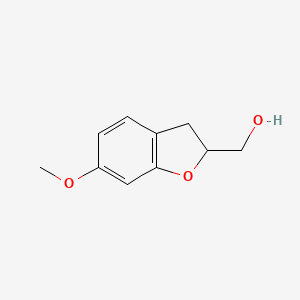
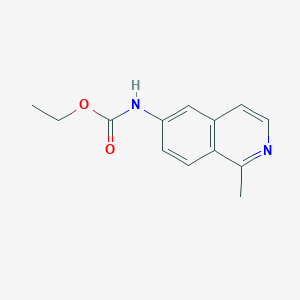
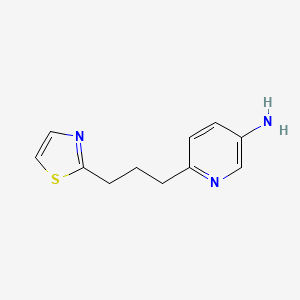
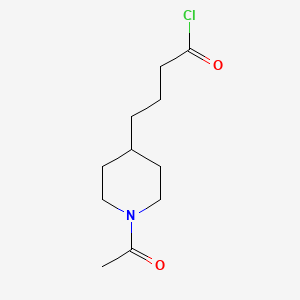
![2,3-Dimethyl-8-(2,6-dimethylbenzylamino)imidazo[1,2-a]pyridine](/img/structure/B8353310.png)
